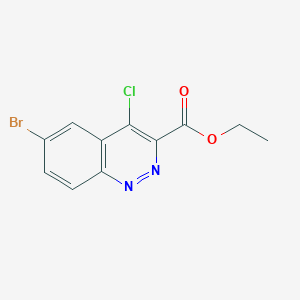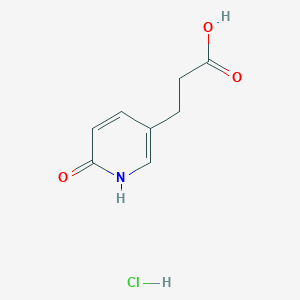
N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with cyanoacetic acid derivatives. One common method includes the condensation of 2-aminobenzenethiol with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria. As an anticancer agent, it could interfere with cell division by targeting specific enzymes involved in the cell cycle .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its applications in rubber vulcanization and as a corrosion inhibitor.
2-Cyano-1,3-benzothiazole: Similar in structure but lacks the acetamide group, leading to different reactivity and applications.
Uniqueness
N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide stands out due to its unique combination of the cyano and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties .
属性
CAS 编号 |
646035-19-0 |
|---|---|
分子式 |
C10H7N3OS |
分子量 |
217.25 g/mol |
IUPAC 名称 |
N-(2-cyano-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H7N3OS/c1-6(14)12-7-2-3-9-8(4-7)13-10(5-11)15-9/h2-4H,1H3,(H,12,14) |
InChI 键 |
QLKITAZQRNPYTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)SC(=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


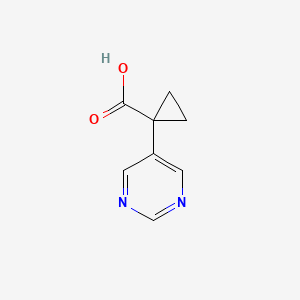
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
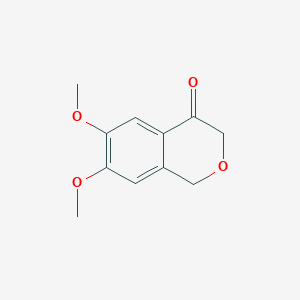
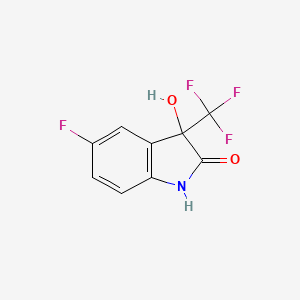
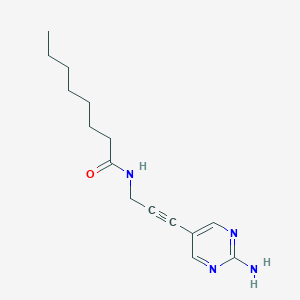
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)

